Cinnarizine-d8

Übersicht

Beschreibung

Cinnarizine-d8 is a deuterated form of cinnarizine, a well-known antihistaminic and calcium channel blocker. The deuterium atoms replace the hydrogen atoms in the cinnarizine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. Cinnarizine itself is primarily used to manage symptoms of vestibular disorders such as vertigo, tinnitus, and motion sickness .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Cinnarizine-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Cinnarizine-Molekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Diese Methode beinhaltet den Austausch von Wasserstoffatomen in Cinnarizine gegen Deuteriumatome unter Verwendung deuterierter Lösungsmittel und Katalysatoren.

Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien im Syntheseprozess kann auch Deuteriumatome in das Molekül einbringen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Wasserstoff-Deuterium-Austauschreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes beinhalten:

Katalytischer Austausch: Verwendung von Katalysatoren wie Palladium auf Kohlenstoff in deuterierten Lösungsmitteln, um den Austausch zu erleichtern.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen: Cinnarizine-d8 kann wie sein nicht-deuteriertes Gegenstück verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in this compound durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid in geeigneten Lösungsmitteln.

Hauptprodukte:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen von this compound.

Substitution: Substituierte this compound-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Cinnarizine-d8 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakokinetik: Wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Cinnarizine im Körper zu untersuchen.

Metabolische Studien: Hilft beim Verständnis der Stoffwechselwege und bei der Identifizierung von Metaboliten von Cinnarizine.

Arzneimittelentwicklung: Wird bei der Entwicklung neuer Medikamente eingesetzt, indem die Auswirkungen der Deuteriumsubstitution auf die Wirksamkeit und Sicherheit von Medikamenten untersucht werden.

Analytische Chemie: Wird als interner Standard in der Massenspektrometrie und anderen analytischen Verfahren eingesetzt, um die Genauigkeit und Präzision zu verbessern.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von spannungsgesteuerten Kalziumkanälen vom L-Typ und T-Typ, was die Kontraktion glatter Gefäßmuskelzellen hemmt . Zusätzlich bindet es an Dopamin-D2-Rezeptoren, Histamin-H1-Rezeptoren und muskarinische Acetylcholinrezeptoren, was zu seinen antihistaminischen und schwindelhemmenden Wirkungen beiträgt . Die Deuteriumsubstitution verändert den Wirkmechanismus nicht wesentlich, kann aber die metabolische Stabilität und die Pharmakokinetik der Verbindung beeinflussen.

Ähnliche Verbindungen:

Flunarizin: Ein weiterer Kalziumkanalblocker, der für ähnliche Indikationen wie Cinnarizine eingesetzt wird.

Dimenhydrinat: Ein Antihistaminikum, das bei Reisekrankheit und Schwindel eingesetzt wird.

Betahistin: Wird bei Schwindel und Morbus Menière eingesetzt.

Vergleich:

Flunarizin vs. This compound: Beide sind Kalziumkanalblocker, aber Flunarizin wird oft für die Migräneprophylaxe bevorzugt, während Cinnarizine häufiger bei Reisekrankheit und vestibulären Störungen eingesetzt wird.

Dimenhydrinat vs. This compound: Dimenhydrinat wirkt zentral auf die Vestibulariskerne, während this compound peripher auf den Labyrinth wirkt.

Betahistin vs. This compound: Betahistin erhöht in erster Linie die Durchblutung im Innenohr, während this compound Kalziumkanäle blockiert, um vestibuläre Symptome zu reduzieren.

Das einzigartige Merkmal von this compound ist die Einarbeitung von Deuterium, die seine Nützlichkeit in pharmakokinetischen und metabolischen Studien verbessert und Erkenntnisse liefert, die mit nicht-deuterierten Verbindungen nicht möglich sind.

Wirkmechanismus

Cinnarizine-d8 exerts its effects by blocking L-type and T-type voltage-gated calcium channels, which inhibits the contraction of vascular smooth muscle cells . Additionally, it binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and anti-vertigo effects . The deuterium substitution does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.

Vergleich Mit ähnlichen Verbindungen

Flunarizine: Another calcium channel blocker used for similar indications as cinnarizine.

Dimenhydrinate: An antihistaminic used for motion sickness and vertigo.

Betahistine: Used for vertigo and Meniere’s disease.

Comparison:

Flunarizine vs. Cinnarizine-d8: Both are calcium channel blockers, but flunarizine is often preferred for migraine prophylaxis, while cinnarizine is more commonly used for motion sickness and vestibular disorders.

Dimenhydrinate vs. This compound: Dimenhydrinate acts centrally on the vestibular nuclei, whereas this compound acts peripherally on the labyrinth.

Betahistine vs. This compound: Betahistine primarily increases blood flow in the inner ear, while this compound blocks calcium channels to reduce vestibular symptoms.

This compound’s unique feature is the incorporation of deuterium, which enhances its utility in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Eigenschaften

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-RVEWZOGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

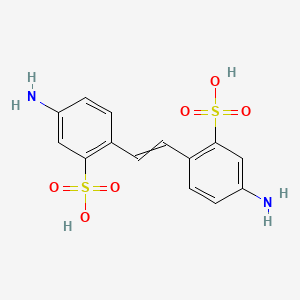

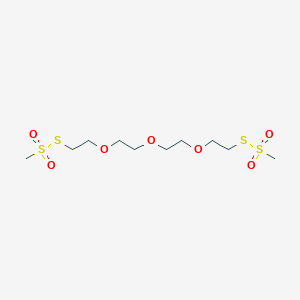

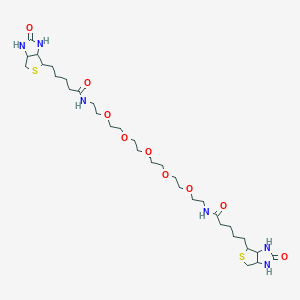

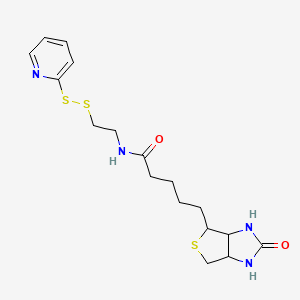

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)

![potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796640.png)

![1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796647.png)

![2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796653.png)

![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796659.png)